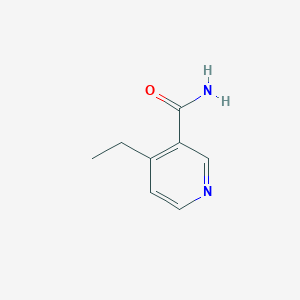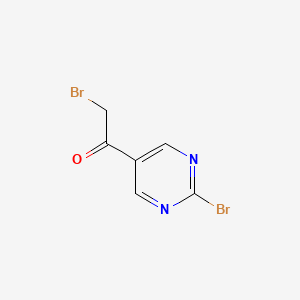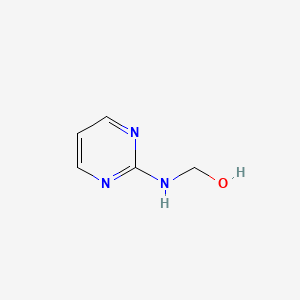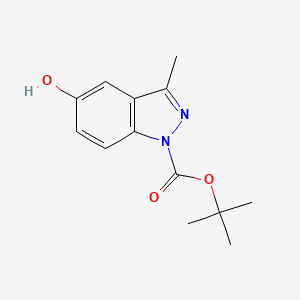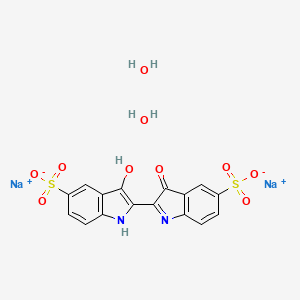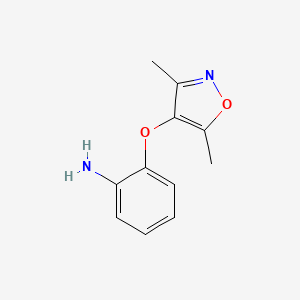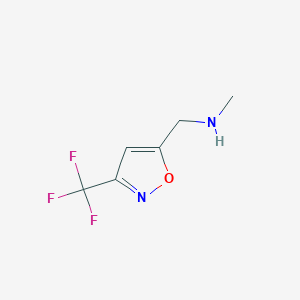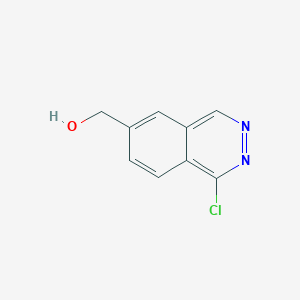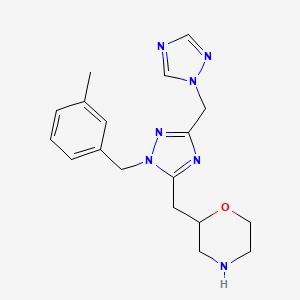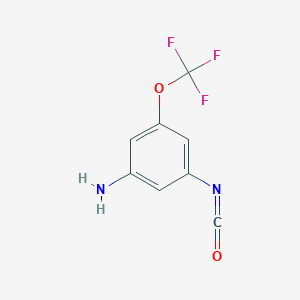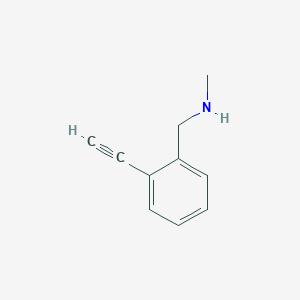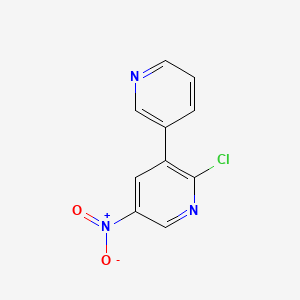
2-Chloro-5-nitro-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-3,3’-bipyridine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 5-position on one of the pyridine rings. Bipyridine compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and supramolecular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 2-Chloro-5-nitro-3,3’-bipyridine, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents.
Negishi Coupling: Employs zinc reagents.
Ullmann Coupling: Copper-catalyzed coupling of aryl halides.
Wurtz Coupling: Sodium-mediated coupling of alkyl halides.
Industrial Production Methods: Industrial production of bipyridine derivatives typically involves large-scale application of the aforementioned coupling reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-5-nitro-3,3’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and supramolecular structures.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-3,3’-bipyridine involves its interaction with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The nitro and chloro groups play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Lacks the nitro and chloro substituents, making it less reactive.
4,4’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
2-Chloro-5-nitropyridine: Similar functional groups but lacks the bipyridine structure.
Uniqueness: 2-Chloro-5-nitro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in coordination chemistry and catalysis .
Propiedades
Fórmula molecular |
C10H6ClN3O2 |
|---|---|
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-9(7-2-1-3-12-5-7)4-8(6-13-10)14(15)16/h1-6H |
Clave InChI |
RZFQFZOSVAFAJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



